molecular formula C12H18Cl3FN2 B2722938 1-(5-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride CAS No. 1286274-03-0

1-(5-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride

Cat. No.: B2722938
CAS No.: 1286274-03-0
M. Wt: 315.64
InChI Key: FJTZEZIHWUZEGP-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C12H17Cl2FN2. It is known for its unique structure, which includes a piperidine ring substituted with a 5-chloro-2-fluorobenzyl group.

Preparation Methods

The synthesis of 1-(5-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent substitution reactions to introduce the 5-chloro-2-fluorobenzyl group. Common synthetic routes include:

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often utilizing large-scale reactors and automated processes.

Chemical Reactions Analysis

1-(5-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-(5-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

1-(5-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[(5-chloro-2-fluorophenyl)methyl]piperidin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClFN2.2ClH/c13-10-1-2-12(14)9(7-10)8-16-5-3-11(15)4-6-16;;/h1-2,7,11H,3-6,8,15H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTZEZIHWUZEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=C(C=CC(=C2)Cl)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl3FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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